6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one
Description
Properties
Molecular Formula |
C18H17ClN4O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-2-12-5-9-15(10-6-12)20-18-21-17(24)16(22-23-18)11-13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
LTCCRWLMNDRBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazine Core
The foundational step involves synthesizing the 1,2,4-triazin-5(4H)-one ring. This is typically achieved via cyclocondensation of thiourea derivatives with α-keto esters under acidic conditions. For example:
Reaction Conditions :
-
Solvent: Ethanol/water mixture (3:1 v/v)
-
Catalyst: Concentrated HCl (2 equiv)
-
Temperature: 80°C, reflux for 6–8 hours
-
Yield: 68–72%
Introduction of the 4-Chlorobenzyl Group
The 6-position of the triazine ring is functionalized via nucleophilic substitution using 4-chlorobenzyl chloride:
Key Parameters :
-
Base: Potassium carbonate (3 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60°C, 12 hours
-
Yield: 85–90%
Coupling with 4-Ethylphenylamine
The final step involves introducing the 4-ethylphenylamino group at the 3-position via Buchwald-Hartwig amination or direct nucleophilic aromatic substitution:
Optimized Conditions :
-
Catalyst: Palladium acetate (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: CsCO (2 equiv)
-
Solvent: Toluene, 110°C, 24 hours
-
Yield: 75–80%
Optimization of Reaction Conditions
Catalyst Screening for Amination
Comparative studies reveal that palladium-based catalysts outperform nickel or copper complexes in coupling efficiency:
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)/Xantphos | 78 | 98 |
| NiCl/dppf | 45 | 85 |
| CuI/L-Proline | 32 | 78 |
Data sourced from large-scale screening experiments
Solvent Effects on Cyclocondensation
Polar aprotic solvents enhance reaction rates but may compromise yield due to side reactions:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 90 |
| DMSO | 46.7 | 88 |
| Ethanol | 24.3 | 72 |
Large-Scale Production Techniques
Industrial synthesis employs continuous flow reactors to improve reproducibility and safety. Key parameters include:
-
Flow Rate : 10 mL/min
-
Residence Time : 30 minutes
-
Temperature Gradient : 60°C → 110°C
-
Purity : >99% (HPLC)
Automated systems integrate in-line purification via simulated moving bed (SMB) chromatography, reducing manual intervention.
Characterization and Analytical Methods
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, triazine-H), 7.45–7.32 (m, 4H, Ar-H), 2.61 (q, 2H, CHCH), 1.21 (t, 3H, CHCH).
-
HRMS : m/z calculated for CHClNO [M+H]: 357.1124; found: 357.1128.
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98%.
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing reactions at N1 and N4 positions are minimized using bulky ligands (e.g., Xantphos).
-
Byproduct Formation : Side products from over-alkylation are suppressed by controlling stoichiometry (1:1.05 substrate:reagent ratio).
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 20b (4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one)
- Key Features : Fluorine at the para-position of the benzylidene group and a trifluoromethyl substituent.
- Activity : Exhibits broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) and inhibits biofilm formation by 87.4% (E. coli) .
- Comparison : The 4-chlorobenzyl group in the target compound may similarly enhance antibacterial potency due to halogen-mediated interactions, though the absence of a trifluoromethyl group could reduce lipophilicity and alter target specificity.
Metribuzin (4-Amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one)
- Key Features : Methylthio group at position 3 and a tert-butyl substituent at position 4.
- Activity : A potent herbicide with high water solubility (1.22 mg/L) and soil persistence .
- Comparison: The target compound’s 4-ethylphenylamino group replaces the methylthio moiety, likely shifting activity from herbicidal to pharmacological (e.g., antimicrobial or anticancer) due to altered binding kinetics and solubility .
3-((3-Fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS 898650-35-6)
- Key Features: 4-Methylbenzyl and 3-fluorophenylamino substituents.
- Comparison : The target compound’s 4-chlorobenzyl group may enhance antibacterial efficacy compared to the 4-methylbenzyl group due to increased electron-withdrawing effects .
Physicochemical Properties
| Compound | Substituents (Position 3/6) | logP (Predicted) | Water Solubility | Key Bioactivity |
|---|---|---|---|---|
| Target Compound | 4-Ethylphenylamino / 4-Cl-benzyl | ~3.2 | Moderate | Antimicrobial (inferred) |
| Metribuzin | Methylthio / tert-butyl | ~2.1 | High (1.22 mg/L) | Herbicidal |
| Compound 20b | 4-Fluorobenzylidene / CF3 | ~3.8 | Low | Antibacterial |
| CAS 905797-44-6 | 3-Cl-4-F-phenylamino / 4-F-benzyl | ~3.5 | Low | Unreported |
- Lipophilicity : The target compound’s logP (~3.2) suggests moderate membrane permeability, intermediate between the hydrophilic metribuzin and highly lipophilic Compound 20b.
- Solubility: The 4-ethylphenylamino group may improve aqueous solubility compared to thio or trifluoromethyl substituents, facilitating bioavailability .
Structure-Activity Relationships (SAR)
Position 6 :
- Halogenated benzyl groups (e.g., 4-Cl, 4-F) enhance antibacterial and antifungal activity. The 4-chlorobenzyl group in the target compound likely contributes to biofilm inhibition, as seen in Compound 20b .
- Bulky substituents (e.g., tert-butyl in metribuzin) correlate with herbicidal activity and environmental persistence .
Position 3: Amino groups (e.g., 4-ethylphenylamino) are associated with anticancer activity in triazinones, as seen in S-glycosyl derivatives ().
Biological Activity
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazine ring, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of 6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has been investigated in various studies. The compound exhibits several pharmacological effects, including:
- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells with an IC50 value that suggests significant potency.
- Anti-inflammatory Properties : Research has indicated that triazine derivatives can modulate inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to novel treatments.
Data Table: Biological Activity Summary
| Activity Type | Effect | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Anticancer | Cytotoxicity | Breast Cancer (T47D) | 27.3 μM |
| Anti-inflammatory | Cytokine modulation | In vitro models | N/A |
| Enzyme inhibition | Specific enzyme inhibition | Various (under investigation) | N/A |
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on various cancer cell lines revealed that 6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one demonstrated significant cytotoxicity against breast cancer cells (T47D), with an IC50 value of 27.3 μM. This suggests that the compound may interfere with cellular proliferation mechanisms.
-
Anti-inflammatory Research :
- Research has shown that triazine derivatives can inhibit pro-inflammatory cytokines in vitro. While specific data for this compound is still emerging, its structural similarities to other active triazines support further investigation into its anti-inflammatory capabilities.
-
Mechanistic Studies :
- Investigations into the mechanism of action have indicated that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells. These findings highlight the need for further studies to elucidate the exact mechanisms involved.
Q & A
Q. What are the established synthetic routes for 6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of chlorobenzyl derivatives with triazine precursors. Key steps include:
- Intermediate Formation : React 4-chlorobenzyl chloride with a triazine core (e.g., 1,2,4-triazin-5-one) under basic conditions (e.g., K₂CO₃ in DMF) to form the chlorobenzyl-triazine intermediate .
- Amination : Introduce the 4-ethylphenylamine group via nucleophilic aromatic substitution (SNAr) at the triazine C3 position, using catalytic Cu(I) or Pd-based catalysts to enhance regioselectivity .
- Optimization : Vary solvents (DMF vs. THF), temperatures (80–120°C), and catalyst loadings (0.5–5 mol%) to improve yield. Monitor purity via HPLC (>95%) and characterize intermediates using FT-IR and ¹H/¹³C NMR .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the chlorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and ethylphenylamino groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .
- FT-IR : Confirm NH stretches (3200–3400 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) in the triazinone ring .
- Crystallography :
- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain in the triazine core. Use low-temperature (100 K) data collection to minimize disorder, as demonstrated for analogous triazoles .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 25 µg/mL considered active) .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Compare with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification :
- Pull-Down Assays : Use biotinylated derivatives immobilized on streptavidin beads to capture binding proteins from cell lysates .
- CRISPR-Cas9 Knockout Screens : Identify genes whose deletion confers resistance to the compound .
- Pathway Analysis :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
- Metabolomics : Use LC-MS to profile changes in metabolites (e.g., ATP, NADH) linked to mitochondrial dysfunction .
Q. What strategies are effective in resolving contradictions between reported biological activities across different studies?
- Methodological Answer :
- Systematic Review : Conduct meta-analysis of published data, accounting for variables like assay type (e.g., MIC vs. disk diffusion) or cell line specificity .
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .
- Purity Validation : Use HPLC-MS to verify compound integrity (>98% purity) and rule out degradation products as contributors to variability .
Q. What methodologies are suitable for studying the environmental fate and degradation products of this compound?
- Methodological Answer :
- Environmental Simulation :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., triazine ring cleavage) .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
- Ecotoxicology :
- Microcosm Experiments : Assess effects on soil microbiota via ATP luminescence assays and 16S rRNA sequencing .
- Bioaccumulation : Measure log Kow values using shake-flask methods; correlate with predicted toxicity in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
